molecular formula C6H5ClOS B1332639 2-Acetyl-3-chlorothiophene CAS No. 89581-82-8

2-Acetyl-3-chlorothiophene

Cat. No.: B1332639
CAS No.: 89581-82-8
M. Wt: 160.62 g/mol
InChI Key: GVVITKMOMFXUKN-UHFFFAOYSA-N
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Description

2-Acetyl-3-chlorothiophene is an organic compound with the molecular formula C6H5ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetyl-3-chlorothiophene can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of 3-chlorothiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Types of Reactions:

    Electrophilic Substitution: this compound undergoes electrophilic substitution reactions due to the electron-rich nature of the thiophene ring. Common electrophiles include halogens and nitro groups.

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.

    Nucleophilic Substitution: Reagents like sodium amide or thiolates.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Electrophilic Substitution: Halogenated or nitrated derivatives.

    Nucleophilic Substitution: Amino or thiol-substituted derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

2-Acetyl-3-chlorothiophene is used in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-acetyl-3-chlorothiophene involves its interaction with various molecular targets. The thiophene ring can participate in π-π stacking interactions, while the acetyl and chlorine groups can form hydrogen bonds and other non-covalent interactions. These properties make it a versatile compound in biochemical studies.

Comparison with Similar Compounds

    2-Acetylthiophene: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    3-Chlorothiophene: Lacks the acetyl group, reducing its versatility in chemical reactions.

    2-Acetyl-5-chlorothiophene: Has the chlorine atom in a different position, affecting its reactivity and interaction with other molecules.

Uniqueness: 2-Acetyl-3-chlorothiophene is unique due to the presence of both the acetyl and chlorine groups, which provide a balance of reactivity and stability. This makes it a valuable compound in various chemical and biochemical applications.

Properties

IUPAC Name

1-(3-chlorothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVITKMOMFXUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363364
Record name 2-Acetyl-3-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89581-82-8
Record name 2-Acetyl-3-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-chlorothiophene (4.80 g, 40.48 mmol) in THF (50 mL) was added BuLi (2.5N in hexane, 17.9 mL) at −30° C. After addition, the mixture was stirred for 30 min at −10° C., and then cooled to −45° C. N-methoxy-N-methyl acetamide (55.0 g, 48.8 mmol) was added and allowed to warm to room temperature during 40 min and maintained for an additional 20 min. Brine (80 mL) was added to quench the reaction, extracted with EA (60 mL×3). The combined organic layers were dried over anhydrous Na2SO4, filtered, concentrated to afford 24-1 (˜80% pure) as a yellow oil (6.80 g) which used for the next step directly.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
17.9 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Name
Brine
Quantity
80 mL
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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